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molecular formula C13H11N2O7P B1197298 Bis(4-nitrophenyl) methylphosphonate CAS No. 6395-57-9

Bis(4-nitrophenyl) methylphosphonate

Cat. No. B1197298
M. Wt: 338.21 g/mol
InChI Key: SDAYVSWWJWIHPP-UHFFFAOYSA-N
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Patent
US07491710B2

Procedure details

Methylphosphonic acid bis-(4-nitrophenyl) ester is prepared according to procedure E using 1 g of 4-nitrophenol, 12 ml of THF, 345 mg of sodium hydride at 50% in oil and 478 mg of methylphosphonic dichloride. 1.07 g of crude methylphosphonic acid bis-(4-nitrophenyl) ester are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Quantity
478 mg
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].[CH3:13][P:14](Cl)(Cl)=[O:15]>C1COCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][P:14]([CH3:13])(=[O:15])[O:10][C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Two
Name
Quantity
345 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
478 mg
Type
reactant
Smiles
CP(=O)(Cl)Cl
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methylphosphonic acid bis-(4-nitrophenyl) ester is prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OP(OC1=CC=C(C=C1)[N+](=O)[O-])(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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